molecular formula C9H16O6 B3393706 Allyl alpha-D-mannopyranoside CAS No. 41308-76-3

Allyl alpha-D-mannopyranoside

Cat. No. B3393706
CAS RN: 41308-76-3
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-DFTQBPQZSA-N
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Description

Allyl alpha-D-mannopyranoside is a compound renowned for its antimicrobial prowess . It assumes a pivotal stance in formulating pharmacotherapies tailored to eradicate bacterial and fungal afflictions .


Synthesis Analysis

C-Allyl α-D-mannopyranosides were prepared via a variety of routes to determine an optimal route to the α-anomers . The relative conformational energies of the key intermediate were evaluated by molecular modeling which showed the conventional 4C1 chair conformation to be the lowest energy conformer .


Molecular Structure Analysis

The molecular formula of Allyl alpha-D-mannopyranoside is C9H16O6 . Its molecular weight is 220.22 .


Chemical Reactions Analysis

Dietary exposure to alpha methyl mannoside results from the breakdown of mannose polymers found in many plant-based foods .


Physical And Chemical Properties Analysis

Allyl alpha-D-mannopyranoside is a solid substance with a melting point of 94-100 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Microbial Mannosidases and Biotechnological Applications

Mannans are major constituents of hemicelluloses in softwoods, and their hydrolysis requires mannan hydrolyzing enzymes, including β-mannosidases. These enzymes are crucial for the depolymerization of mannan, producing mannose, and have applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).

Structural and Functional Aspects of C-Mannosylation

C-Mannosylation, a form of glycosylation involving a carbon-carbon bond between a mannose and the indole side chain of tryptophan, plays a role in protein stability, secretion, and function. This modification can impact the therapeutic potential of proteins, suggesting a route for bioengineering of protein-based therapeutics (Crine & Acharya, 2021).

Alginate Lyases: Enzyme Characteristics and Applications

Alginate lyases, which include mannuronate lyases, catalyze the degradation of alginate, a copolymer containing mannuronic acid units. These enzymes have been investigated for their applications in producing novel alginate polymers for industrial, agricultural, and medical fields, indicating potential utility in processing or modifying compounds related to mannan (Wong, Preston, & Schiller, 2000).

Immunomodulating Activities of Glucans

Glucans, which include structural elements similar to mannans, have shown broad-spectrum immunopharmacologic activities, suggesting potential for mannose-containing compounds in vaccine development and infectious disease control (Luzio, 2005).

Mannosylerythritol Lipids: Antimicrobial and Biomedical Properties

Mannosylerythritol lipids (MELs) are known for their antimicrobial properties and therapeutic applications, including skin care and cancer treatment. This highlights the potential of mannosylation and its derivatives in pharmaceutical and cosmetic applications (Coelho et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Allyl alpha-D-mannopyranoside is a paradigm-shifting component harmonizing biomedicine . This paramount compound, renowned for its unrivaled antimicrobial prowess, assumes a pivotal stance in formulating pharmacotherapies tailored to eradicate bacterial and fungal afflictions .

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-DFTQBPQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl alpha-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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